
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a pyrazoline derivative characterized by a partially hydrogenated pyrazole ring (4,5-dihydro-1H-pyrazole) with an ethyl ester group at the 5-position. This scaffold is a versatile intermediate in medicinal and agrochemical synthesis due to its ability to undergo diverse functionalization. Its structure allows for substitution at positions 1, 3, and 4, enabling the creation of derivatives with tailored biological or physicochemical properties .
Key synthetic routes involve cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or dipolar cycloaddition reactions. For example, describes the synthesis of ethyl 1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate via a nitrilimine-based cycloaddition, achieving a 98.9% yield . The compound’s stereochemistry (4R,5S configuration) was confirmed via X-ray crystallography in related derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. This reaction leads to the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the substituents .
Comparison with Similar Compounds
Pyrazoline derivatives exhibit structural diversity based on substituents and oxidation states. Below is a comparative analysis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate and its analogs:
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects :
- Aromatic Groups (e.g., triphenyl in ): Enhance π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets like β-catenin.
- Electron-Withdrawing Groups (e.g., Br, Cl in ): Increase electrophilicity, improving reactivity in nucleophilic substitution reactions.
- Hydroxy/Carbonyl Groups (e.g., in ): Facilitate hydrogen bonding, influencing solubility and analgesic efficacy.
- Stereochemical Impact :
Derivatives with defined stereochemistry (e.g., 4R,5S in ) exhibit higher biological activity due to optimized target binding. Racemic mixtures often show reduced potency.
Physicochemical Data
Biological Activity
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C6H10N2O2
Molecular Weight : 142.16 g/mol
Structure : The compound features a five-membered ring structure with two nitrogen atoms and a carboxylate group, enhancing its reactivity and potential for further chemical modifications.
This compound interacts with various biological targets, influencing multiple biochemical pathways:
- Enzyme Interaction : The compound can modulate the activity of enzymes such as hydrolases and transferases by forming hydrogen bonds with amino acid residues in enzyme active sites. This enhances its binding affinity and specificity.
- Cellular Effects : It influences cell signaling pathways by modulating kinases and phosphatases, which are crucial for signal transduction. This modulation can alter the phosphorylation status of target proteins, leading to significant changes in cellular responses.
- Gene Expression : this compound can interact with transcription factors, impacting their binding to DNA and consequently altering gene expression.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. They have been reported to inhibit the growth of various cancer cell types such as lung, brain, colorectal, renal, prostate, and pancreatic cancers. Notably, compounds containing the 1-aryl-1H-pyrazole scaffold have demonstrated antiproliferation activity both in vitro and in vivo .
Study on Anticancer Activity
A study evaluated the anticancer efficacy of pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Results indicated that these compounds significantly inhibited cell proliferation compared to control groups. The mechanism involved apoptosis induction mediated by the modulation of key signaling pathways .
Safety Profile
The safety profile of this compound indicates potential toxicity at high doses. It is labeled with GHS07 symbols for health hazards, emphasizing the need for careful handling.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methyl-1H-pyrazole | C4H6N2 | Exhibits distinct biological activities; simpler structure. |
4-Amino-1H-pyrazole | C3H4N4 | Contains an amino group; known for its reactivity. |
1H-Pyrazole-3-carboxylic acid | C4H4N2O2 | Contains a carboxylic acid group; used in organic syntheses. |
Ethyl 3-amino-4-methylpyrazole | C7H10N4O2 | Features an amino group; potential for different interactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. Key methods include:
- Hydrazine-ester cyclization : Reaction of ethyl acrylate derivatives with substituted hydrazines under reflux in ethanol, often catalyzed by acetic acid. Yields (~60–75%) depend on steric hindrance and electronic effects of substituents .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 120°C) while maintaining yields >70% .
Table 1: Common Reaction Conditions
Method | Solvent | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
Conventional reflux | Ethanol | AcOH | 80°C, 6h | 60–75 |
Microwave-assisted | DMF | None | 120°C, 20m | 70–85 |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : Employ direct methods via SHELXS or SHELXD .
Refinement : SHELXL iteratively refines atomic positions and displacement parameters. Hydrogen bonding networks are analyzed using Mercury software to visualize π-π stacking or C–H···O interactions .
Table 2: Crystallographic Parameters (Example)
Parameter | Value |
---|---|
Space group | P 1 |
a, b, c (Å) | 7.21, 9.85, 12.30 |
α, β, γ (°) | 90, 95.2, 90 |
R-factor | <0.05 |
Advanced Research Questions
Q. How can discrepancies in NMR data for diastereomers of this compound be resolved?
Methodological Answer: Diastereomers arising from restricted rotation of the pyrazole ring (e.g., 4,5-dihydro configuration) show split signals in NMR. Strategies include:
- Variable-temperature NMR : Cooling to −40°C slows rotation, resolving overlapping peaks .
- DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to assign stereochemistry .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer: Regioselectivity in reactions (e.g., bromination) is controlled by:
- Electronic directing groups : The ester group at position 5 directs electrophiles to position 3.
- Protection/deprotection : Temporarily protecting the ester (e.g., silylation) shifts selectivity to position 4 .
Table 3: Bromination Outcomes
Position | Conditions | Yield (%) |
---|---|---|
3 | Br₂, CHCl₃, 0°C | 85 |
4 | Br₂, AcOH, 50°C | 45 |
Q. How can computational modeling predict biological activity or enzyme interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD, 100 ns) to assess stability .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .
Q. What experimental and analytical approaches address contradictions in reported biological activities?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values for antifungal activity) arise from assay conditions. Mitigation strategies:
- Standardized protocols : Follow CLSI guidelines for MIC assays.
- Metabolite profiling : Use LC-MS to confirm compound stability under assay conditions (pH 7.4, 37°C) .
Properties
IUPAC Name |
ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBRBQHQMCEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743279 | |
Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89600-89-5 | |
Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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